

Detailed Synthesis Protocol for 2-(1H-pyrazol-1-yl)acetohydrazide

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Compound of Interest

Compound Name: 2-(1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B1284994

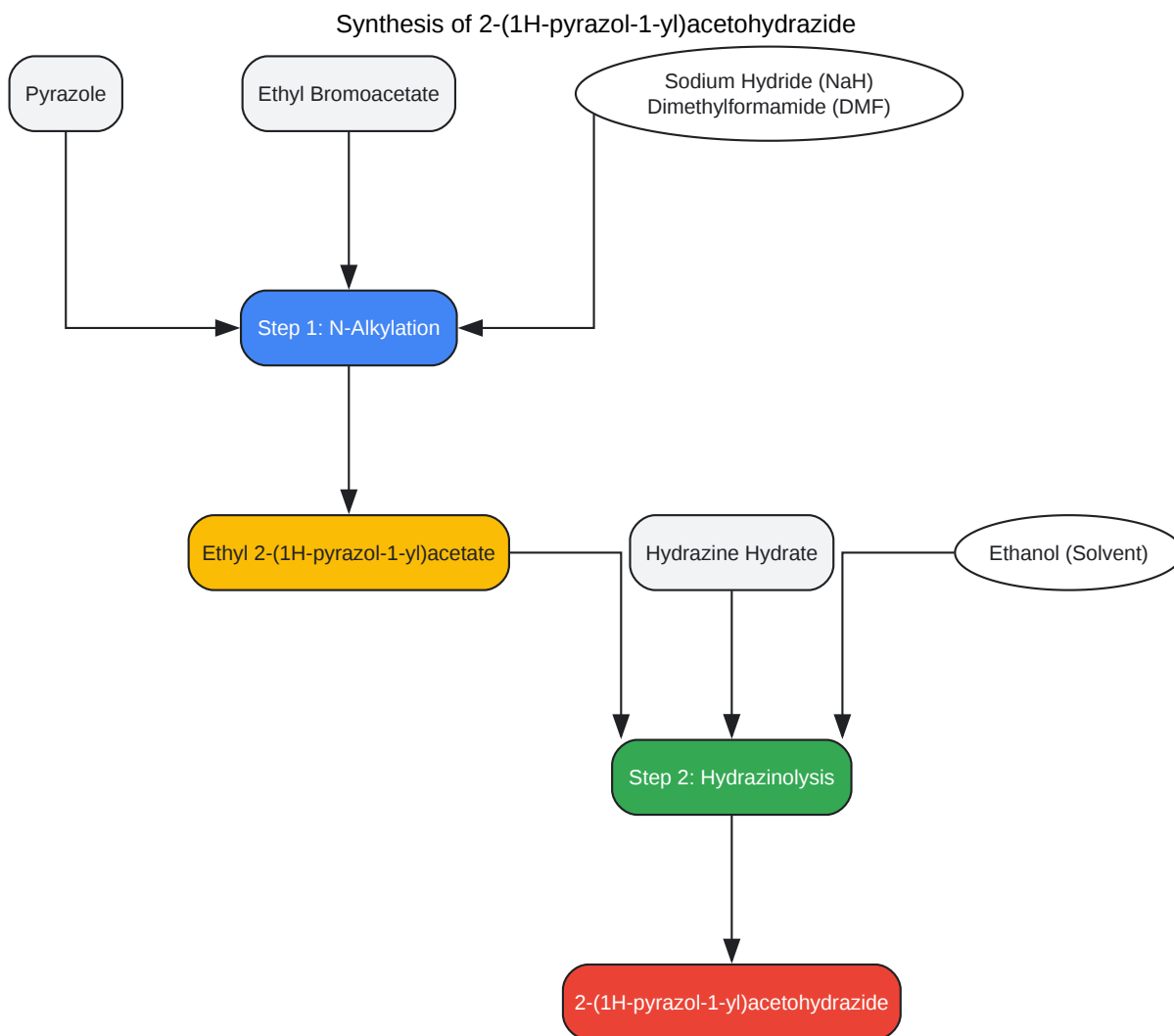
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of **2-(1H-pyrazol-1-yl)acetohydrazide**, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a two-step synthetic route, starting from readily available commercial reagents. Detailed experimental procedures, safety precautions, and expected characterization data are provided to ensure successful and safe execution of the synthesis.

Overall Synthesis Scheme

The synthesis of **2-(1H-pyrazol-1-yl)acetohydrazide** is achieved through a two-step process. The first step involves the N-alkylation of pyrazole with ethyl bromoacetate to yield the intermediate, ethyl 2-(1H-pyrazol-1-yl)acetate. The subsequent step is the hydrazinolysis of the ethyl ester to afford the final product, **2-(1H-pyrazol-1-yl)acetohydrazide**.



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Caption: Workflow for the two-step synthesis of **2-(1H-pyrazol-1-yl)acetohydrazide**.

Data Presentation

Table 1: Starting Materials and Reagents

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Supplier
Pyrazole	C ₃ H ₄ N ₂	68.08	288-13-1	Sigma-Aldrich, etc.
Ethyl bromoacetate	C ₄ H ₇ BrO ₂	167.00	105-36-2	Sigma-Aldrich, etc.
Sodium hydride (60% dispersion in mineral oil)	NaH	24.00	7646-69-7	Sigma-Aldrich, etc.
Dimethylformamide (DMF), anhydrous	C ₃ H ₇ NO	73.09	68-12-2	Sigma-Aldrich, etc.
Hydrazine hydrate (80%)	H ₆ N ₂ O	50.06	7803-57-8	Sigma-Aldrich, etc.
Ethanol, absolute	C ₂ H ₅ OH	46.07	64-17-5	Sigma-Aldrich, etc.

Table 2: Product and Intermediate Properties

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Physical State	Expected Yield (%)	Expected Melting Point (°C)
Ethyl 2-(1H-pyrazol-1-yl)acetate	C ₇ H ₁₀ N ₂ O ₂	154.17	Oil	70-80	N/A
2-(1H-pyrazol-1-yl)acetohydrazide	C ₅ H ₈ N ₄ O	140.14	Solid	80-90	110-115

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate

This procedure is adapted from the synthesis of structurally similar compounds.

Materials:

- Pyrazole (1.0 eq)
- Sodium hydride (60% dispersion in mineral oil) (1.1 eq)
- Anhydrous Dimethylformamide (DMF)
- Ethyl bromoacetate (1.05 eq)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography

Procedure:

- To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrazole (1.0 eq) in anhydrous DMF dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Cool the mixture back to 0 °C and add ethyl bromoacetate (1.05 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford ethyl 2-(1H-pyrazol-1-yl)acetate as an oil.

Step 2: Synthesis of 2-(1H-pyrazol-1-yl)acetohydrazide

This is a general procedure based on standard methods for hydrazide formation from esters.^[1]

Materials:

- Ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 eq)
- Hydrazine hydrate (80%) (5.0 eq)
- Absolute ethanol

Procedure:

- Dissolve ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 eq) in absolute ethanol.
- To this solution, add hydrazine hydrate (5.0 eq).
- Reflux the reaction mixture for 4-6 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

- Collect the precipitated solid by vacuum filtration.
- Wash the solid with a small amount of cold ethanol.
- Dry the product under vacuum to yield **2-(1H-pyrazol-1-yl)acetohydrazide** as a solid.

Expected Characterization Data

The following are expected spectral data for the final product, **2-(1H-pyrazol-1-yl)acetohydrazide**, based on the analysis of structurally similar compounds.[2]

Table 3: Expected Spectral Data for **2-(1H-pyrazol-1-yl)acetohydrazide**

Technique	Expected Peaks/Signals
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ (ppm): 8.0-9.0 (br s, 1H, -NH-), 7.5-7.8 (m, 2H, pyrazole-H), 6.2-6.4 (t, 1H, pyrazole-H), 4.8-5.0 (s, 2H, -CH ₂ -), 4.2-4.5 (br s, 2H, -NH ₂)
¹³ C NMR (DMSO-d ₆ , 100 MHz)	δ (ppm): 165-170 (C=O), 138-142 (pyrazole-CH), 128-132 (pyrazole-CH), 105-108 (pyrazole-CH), 50-55 (-CH ₂ -)
IR (KBr, cm ⁻¹)	ν: 3300-3400 (N-H stretch), 1650-1680 (C=O stretch, amide I), 1600-1630 (N-H bend, amide II), 1500-1550 (C=N stretch)
Mass Spec. (ESI-MS)	m/z: 141.07 [M+H] ⁺ , 163.05 [M+Na] ⁺

Safety Precautions

Sodium Hydride (NaH):

- Danger: Flammable solid, reacts violently with water, liberating extremely flammable gases. Causes severe skin burns and eye damage.
- Handling: Must be handled under an inert atmosphere (nitrogen or argon). Use in a well-ventilated fume hood. Avoid contact with water and other protic solvents. Wear appropriate

personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[3][4]

- Quenching: Quench excess sodium hydride slowly and carefully with a less reactive alcohol (e.g., isopropanol or tert-butanol) at 0 °C before adding water.

Hydrazine Hydrate:

- Danger: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer. Very toxic to aquatic life.[5]
- Handling: Handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Avoid breathing vapors.
- Disposal: Dispose of as hazardous waste according to local regulations.

General Precautions:

- Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling any chemicals.
- Perform all reactions in a well-ventilated fume hood.
- Be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS) before use.

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